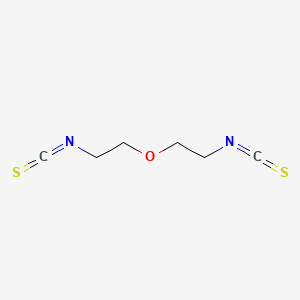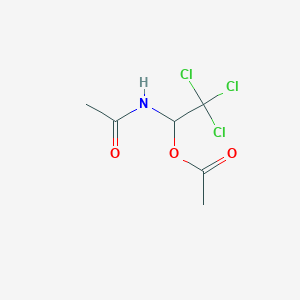
1-Acetamido-2,2,2-trichloroethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetamido-2,2,2-trichloroethyl acetate is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of an acetamido group and a trichloroethyl acetate moiety, which contribute to its reactivity and utility in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetamido-2,2,2-trichloroethyl acetate can be synthesized through a multi-step process involving the reaction of acetic anhydride with 2,2,2-trichloroethanol, followed by the introduction of an acetamido group. The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process may include purification steps such as distillation and crystallization to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetamido-2,2,2-trichloroethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Acetamido-2,2,2-trichloroethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It finds use in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 1-acetamido-2,2,2-trichloroethyl acetate exerts its effects involves interactions with specific molecular targets. The acetamido group can participate in hydrogen bonding and other interactions, while the trichloroethyl moiety can influence the compound’s reactivity and stability. These interactions are crucial for its function in various applications.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloroethyl acetate: Shares the trichloroethyl group but lacks the acetamido functionality.
1-Acetamido-2,2,2-trifluoroethyl acetate: Similar structure with fluorine atoms instead of chlorine.
1-Acetamido-2,2,2-tribromoethyl acetate: Bromine atoms replace the chlorine atoms.
Uniqueness: 1-Acetamido-2,2,2-trichloroethyl acetate is unique due to the combination of its acetamido and trichloroethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
96848-80-5 |
|---|---|
Molekularformel |
C6H8Cl3NO3 |
Molekulargewicht |
248.5 g/mol |
IUPAC-Name |
(1-acetamido-2,2,2-trichloroethyl) acetate |
InChI |
InChI=1S/C6H8Cl3NO3/c1-3(11)10-5(6(7,8)9)13-4(2)12/h5H,1-2H3,(H,10,11) |
InChI-Schlüssel |
LKRQJQQOLUYWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


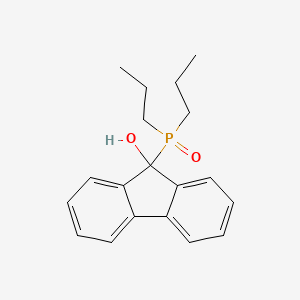
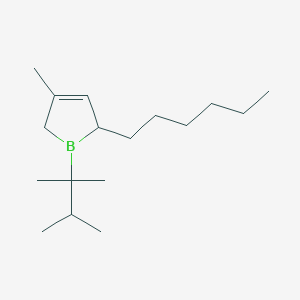
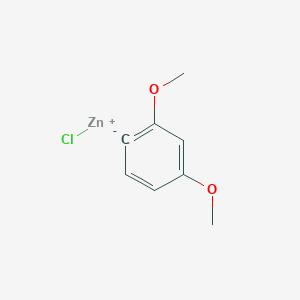
![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
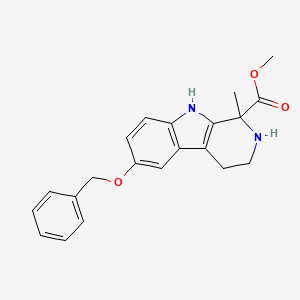
![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)

![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
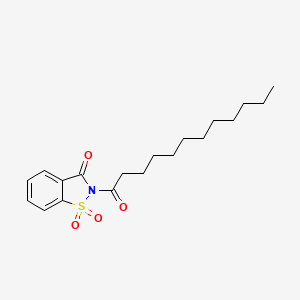
![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
